2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)-
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Overview
Description
2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- is a heterocyclic organic compound with a pyridinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by reacting 3-acetylpyridine with isopropanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
2-Hydroxyquinoline: Another compound with a pyridinone core, known for its antimicrobial properties.
Uniqueness
2(1H)-Pyridinone, 3-(1-hydroxy-1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(2-hydroxypropan-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-8(2,11)6-4-3-5-9-7(6)10/h3-5,11H,1-2H3,(H,9,10) |
InChI Key |
BLDHLAVLSYSUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CNC1=O)O |
Origin of Product |
United States |
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